molecular formula C26H33NO5 B12209510 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12209510
M. Wt: 439.5 g/mol
InChI Key: QPAHXOBLCNUXLM-MSXFZWOLSA-N
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Description

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including a hydroxy group, a dimethoxybenzylidene moiety, and a bis(2-methylpropyl)amino group, makes this compound an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene group can be introduced through a condensation reaction between the benzofuran core and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Bis(2-methylpropyl)amino Group: The bis(2-methylpropyl)amino group can be attached via a nucleophilic substitution reaction using a suitable amine precursor and a halogenated intermediate of the benzofuran compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxybenzylidene moiety can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine) or other electrophiles in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

  • The presence of the bis(2-methylpropyl)amino group and the dimethoxybenzylidene moiety distinguishes this compound from other benzofuran derivatives, providing it with unique chemical and biological properties.
  • Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields make it a valuable compound for further research and development.

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H33NO5/c1-16(2)13-27(14-17(3)4)15-21-22(28)9-8-20-25(29)24(32-26(20)21)12-18-11-19(30-5)7-10-23(18)31-6/h7-12,16-17,28H,13-15H2,1-6H3/b24-12-

InChI Key

QPAHXOBLCNUXLM-MSXFZWOLSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O)CC(C)C

Origin of Product

United States

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